![molecular formula C7H4F3NO3 B15096234 4-Hydroxy-6-(trifluoromethyl)picolinic acid](/img/structure/B15096234.png)
4-Hydroxy-6-(trifluoromethyl)picolinic acid
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Overview
Description
4-Hydroxy-6-(trifluoromethyl)picolinic acid is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the 4th position and a trifluoromethyl group at the 6th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(trifluoromethyl)picolinic acid typically involves the reaction of fluorinated benzyl compounds with picolinic acid. The reaction is carried out under controlled temperature and time conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Hydroxy-6-(trifluoromethyl)picolinic acid is a picolinic acid derivative with a hydroxyl group and a trifluoromethyl group at the 4 and 6 positions, respectively. Its chemical formula is C7H4F3NO3. The trifluoromethyl group enhances the compound's lipophilicity, which allows for better penetration of biological membranes.
Applications
- Chemistry It serves as a building block for synthesizing various compounds.
- Enzyme Inhibition It can inhibit specific enzymes by binding to molecular targets and blocking substrate access. The hydroxyl group may also contribute to the stability of these interactions through hydrogen bonding. Studies have looked at its effects on biological pathways related to cancer and metabolic diseases.
- Agrochemicals Derivatives like ethyl 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate are used in agrochemical applications.
Related Compounds
- Ethyl 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate This compound has hydroxyl and trifluoromethyl groups on pyridine and is used primarily in agrochemical applications.
- Ethyl 6-(trifluoromethyl)picolinate This compound contains only a trifluoromethyl group and is less hydrophilic than 4-hydroxy derivatives.
- Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate This compound has hydroxyl and trifluoromethyl groups on quinoline, potentially leading to different biological activities.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. For instance, in herbicidal applications, it may act by inhibiting specific enzymes or pathways critical for plant growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Picolinic acid: A parent compound with a carboxyl group at the 2nd position.
Nicotinic acid:
Isonicotinic acid: With a carboxyl group at the 4th position.
Uniqueness: 4-Hydroxy-6-(trifluoromethyl)picolinic acid is unique due to the presence of both a hydroxyl group and a trifluoromethyl group, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications where these functional groups play a critical role .
Biological Activity
4-Hydroxy-6-(trifluoromethyl)picolinic acid is a derivative of picolinic acid, notable for its unique structural features, including a hydroxyl group and a trifluoromethyl group at the 4 and 6 positions, respectively. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor, which may have implications in various therapeutic areas, including cancer and metabolic diseases.
- Chemical Formula : C₇H₄F₃N₁O₃
- Molecular Structure : The presence of the trifluoromethyl group significantly enhances the lipophilicity of the compound, facilitating better membrane penetration and interaction with biological targets.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound binds to specific molecular targets, particularly enzymes, blocking substrate access. The hydroxyl group may participate in hydrogen bonding, enhancing the stability of these interactions.
Biological Activity Overview
Research has demonstrated that this compound can inhibit specific enzymes effectively. The trifluoromethyl group contributes to its enhanced biological activity due to increased metabolic stability and lipid solubility, which improves membrane permeability.
Key Findings from Research Studies
- Enzyme Inhibition : Studies indicate that this compound exhibits inhibitory effects on various enzymes involved in metabolic pathways.
- Cancer Research : Preliminary investigations suggest potential anti-cancer properties, with studies showing inhibition of cell proliferation in cancer cell lines.
- Metabolic Pathways : The compound has been implicated in modulating pathways related to metabolic diseases, although further research is required to elucidate these mechanisms fully.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally similar to this compound and their unique aspects:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate | Hydroxyl and trifluoromethyl groups on pyridine | Used primarily in agrochemical applications |
Ethyl 6-(trifluoromethyl)picolinate | Contains only trifluoromethyl group | Less hydrophilic than the 4-hydroxy derivative |
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | Hydroxyl and trifluoromethyl groups on quinoline | Potentially different biological activities |
Case Studies
- Inhibition Studies : A study demonstrated that this compound inhibited specific enzymes with IC50 values indicating moderate potency.
- Cytotoxicity Assessment : In vitro studies on cancer cell lines showed that the compound induced apoptosis, suggesting potential as an anti-cancer agent.
Properties
IUPAC Name |
4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-3(12)1-4(11-5)6(13)14/h1-2H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMZYPODMKLXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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